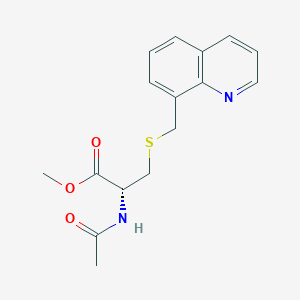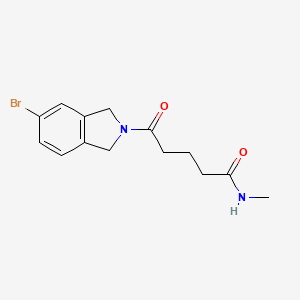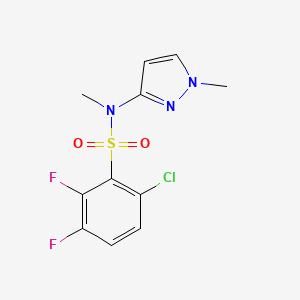
methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
作用機序
The mechanism of action of methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes play a crucial role in regulating gene expression, and their dysregulation has been linked to the development of cancer. By inhibiting HDAC enzymes, methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate can alter the expression of genes involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response. Additionally, methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate in laboratory experiments is its specificity for HDAC enzymes. This compound has been shown to selectively inhibit HDAC enzymes, making it a useful tool for studying the role of HDAC enzymes in cellular processes. However, one limitation of using methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the scientific research application of methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate. One potential direction is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in inflammatory diseases and other conditions. Finally, research is needed to optimize the synthesis method of methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate to improve its solubility and make it more accessible for laboratory experiments.
合成法
Methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate is synthesized using a multi-step process. The first step involves the protection of the amine group on the quinoline ring using a tert-butyloxycarbonyl (Boc) protecting group. The second step involves the reaction of the protected amine with (R)-2-acetamido-3-mercapto-propanoic acid to form the desired compound.
科学的研究の応用
Methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is its use as an antitumor agent. Studies have shown that methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
特性
IUPAC Name |
methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11(19)18-14(16(20)21-2)10-22-9-13-6-3-5-12-7-4-8-17-15(12)13/h3-8,14H,9-10H2,1-2H3,(H,18,19)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOLQSXAPCSHBQ-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC2=C1N=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC1=CC=CC2=C1N=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one](/img/structure/B6622939.png)

![5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide](/img/structure/B6622946.png)
![4-[[Methyl(3-thiophen-3-ylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6622950.png)

![8-[2-(2,2-Difluoroethoxy)ethylsulfanyl]imidazo[1,2-a]pyrazine](/img/structure/B6622971.png)
![1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one](/img/structure/B6622980.png)
![5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622987.png)

![(2S)-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-2-phenylpropan-1-one](/img/structure/B6623002.png)

![[(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate](/img/structure/B6623027.png)
![6-[[5-[(2-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6623030.png)
![6-[[4-(2-Methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6623038.png)